molecular formula C4H5ClO B6264009 (3E)-4-chlorobut-3-en-2-one CAS No. 4643-20-3

(3E)-4-chlorobut-3-en-2-one

Cat. No. B6264009
CAS RN: 4643-20-3
M. Wt: 104.5
InChI Key:
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Description

(3E)-4-chlorobut-3-en-2-one, also known as 3-chloro-2-buten-1-one, is a simple, yet versatile organic compound. It is a colorless liquid with a sweet smell and a boiling point of approximately 128°C. In organic synthesis, (3E)-4-chlorobut-3-en-2-one is often used as a starting material for a wide range of reactions, including Grignard reactions, Wittig reactions, and Michael additions. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of (3E)-4-chlorobut-3-en-2-one is not well understood. However, it is believed that the compound acts as a Lewis acid, which can accept electrons from other molecules. This allows it to react with other molecules, such as methyl vinyl ketone, and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3E)-4-chlorobut-3-en-2-one are not well understood. However, it is believed that the compound can act as an irritant to the skin and eyes, and can cause respiratory irritation. In addition, it is believed that the compound can act as a mutagen, which means that it can cause genetic mutations. It is also believed that the compound can act as an endocrine disruptor, which means that it can interfere with the normal functioning of hormones.

Advantages and Limitations for Lab Experiments

The advantages of using (3E)-4-chlorobut-3-en-2-one in laboratory experiments include its low cost, its availability, and its relatively low toxicity. In addition, the compound is relatively easy to handle and store, and can be used in a wide range of reactions. The main limitation of using (3E)-4-chlorobut-3-en-2-one in laboratory experiments is its potential to cause irritation to the skin and eyes, as well as its potential to act as a mutagen and an endocrine disruptor.

Future Directions

The future directions of research regarding (3E)-4-chlorobut-3-en-2-one include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential to cause genetic mutations. In addition, further research is needed to better understand the potential toxicity of the compound and its potential to act as an endocrine disruptor. Furthermore, further research is needed to develop methods to reduce the potential toxicity of the compound and to improve its safety for use in laboratory experiments.

Synthesis Methods

The most common method of synthesizing (3E)-4-chlorobut-3-en-2-one is by reacting methyl vinyl ketone with aqueous hydrochloric acid. In this reaction, the methyl vinyl ketone is first dissolved in a mixture of water and hydrochloric acid, and then heated to a temperature of approximately 110°C. The reaction is then allowed to proceed until the desired product is formed. This method is relatively simple and efficient, and can be used to synthesize large quantities of (3E)-4-chlorobut-3-en-2-one in a short amount of time.

Scientific Research Applications

(3E)-4-chlorobut-3-en-2-one has been used in a wide variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a wide range of compounds. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, as it can be used as a cross-linking agent. Furthermore, it has been used in the synthesis of metal-organic frameworks, as it can be used as a ligand to form metal-organic complexes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3E)-4-chlorobut-3-en-2-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-chlorobutan-2-one", "sodium ethoxide", "iodine", "sodium hydroxide", "sodium carbonate", "acetic acid", "magnesium", "ethyl bromide" ], "Reaction": [ "4-chlorobutan-2-one is treated with sodium ethoxide to form the enolate intermediate", "The enolate intermediate is then treated with iodine to form the alpha-haloketone intermediate", "The alpha-haloketone intermediate is treated with sodium hydroxide to form the alpha-hydroxyketone intermediate", "The alpha-hydroxyketone intermediate is then dehydrated using sodium carbonate to form the alpha,beta-unsaturated ketone intermediate", "The alpha,beta-unsaturated ketone intermediate is then treated with acetic acid to form the (3E)-4-chlorobut-3-en-2-one product" ] }

CAS RN

4643-20-3

Product Name

(3E)-4-chlorobut-3-en-2-one

Molecular Formula

C4H5ClO

Molecular Weight

104.5

Purity

95

Origin of Product

United States

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